molecular formula C21H17N3O5 B4056694 3-(benzoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide

3-(benzoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B4056694
M. Wt: 391.4 g/mol
InChI Key: VNHOZNIFCPJIBW-UHFFFAOYSA-N
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Description

3-(benzoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11682065 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The use of derivatives similar to 3-(benzoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide has been demonstrated in the context of solution phase library synthesis. The facile introduction and mild deprotection conditions associated with certain protecting groups make these reagents suitable for the multiparallel synthesis of substituted benzamidines, showcasing their utility in complex chemical syntheses (Bailey et al., 1999).
  • The structural analysis and experimental investigation of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide highlighted its potential for various ring transformations, demonstrating the compound's versatility in chemical synthesis and potential for further modification (Demir et al., 2015).

Biological Activities

  • N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. The presence of methoxy groups enhances inhibition efficiency, suggesting that modifications to the benzamide structure can significantly influence biological and chemical activity (Mishra et al., 2018).
  • A series of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized and examined for their gastrointestinal prokinetic and antiemetic activities. This research provides insight into the therapeutic potential of benzamide derivatives in treating gastrointestinal disorders (Sakaguchi et al., 1992).
  • The synthesis and evaluation of 2-Benzoylamino-N-phenyl-benzamide derivatives for their antibacterial and antifungal activities demonstrate the potential of these compounds in developing new antimicrobial agents. The study showcases the importance of structural modifications to enhance biological activity (Ighilahriz-Boubchir et al., 2017).

Properties

IUPAC Name

3-benzamido-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-29-17-10-11-18(19(13-17)24(27)28)23-21(26)15-8-5-9-16(12-15)22-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHOZNIFCPJIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.